2-(2-methoxyphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide
Description
2-(2-Methoxyphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide is a synthetic acetamide derivative characterized by a methoxyphenoxy group, a morpholine ring substituted with a phenyl group, and an acetamide linker. This compound has drawn attention due to its structural similarity to pharmacologically active molecules targeting neurological and inflammatory pathways. Its synthesis typically involves coupling reactions between functionalized phenoxyacetic acid derivatives and morpholine-containing amines .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-9-5-6-10-18(17)28-15-20(24)22-13-21(25)23-11-12-27-19(14-23)16-7-3-2-4-8-16/h2-10,19H,11-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZMVPHQCYRLQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-methoxyphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 2-(2-methoxyphenoxy)ethylamine, which is then reacted with various reagents to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-(2-Methoxyphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Methoxyphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Core Heterocycles : Compounds with 1,3,4-thiadiazole cores (e.g., 5k, 5m) exhibit lower melting points (~135°C) compared to morpholine-containing analogs, which likely have higher solubility due to the morpholine’s polarity .
- Substituent Effects: The benzylthio group in 5m increases steric hindrance but improves yield (85% vs. 72% for 5k) . In contrast, the target compound’s phenylmorpholine group may enhance binding to CNS targets due to morpholine’s known blood-brain barrier permeability .
- Biological Activity : Coumarin derivatives (e.g., ) show strong anti-inflammatory and anticancer activity, while thiadiazole derivatives (e.g., ) are antimicrobial. The target compound’s activity remains underexplored but is hypothesized to align with neuroprotective agents like carvedilol derivatives .
Key Observations :
- The target compound’s synthesis likely employs EDC/HOBt-mediated amide coupling, a method achieving ~64% yield in analogous reactions . This contrasts with ZnCl₂-catalyzed thiadiazole formations (72–85% yields) , which require harsher reflux conditions.
- Coumarin-based amides (e.g., ) are synthesized under milder conditions but lack yield data, limiting direct comparisons.
Biological Activity
2-(2-methoxyphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide, with CAS number 953948-88-4, is a compound that has garnered interest in scientific research due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a molecular weight of 384.432 g/mol. The structural features include:
- Amide Bond : Essential for biological activity.
- Phenoxy Group : Contributes to aromatic character and potential interactions.
- Morpholino Ring : Enhances solubility and stability.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors, potentially influencing signal transduction pathways.
Antifungal Activity
Research has indicated that derivatives related to the morpholino structure exhibit antifungal properties. A study highlighted that 2-(2-oxo-morpholin-3-yl)-acetamide derivatives demonstrated fungicidal activity against Candida species and other fungi, suggesting that similar compounds may share this characteristic due to structural similarities .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Related phenolic compounds have been investigated for their ability to inhibit bacterial growth, indicating that this compound may also exhibit similar properties.
Cytotoxicity Studies
Preliminary studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines. The effects on cell viability and proliferation warrant further investigation into the safety profile of this compound.
Case Studies
Q & A
Q. Can controlled degradation studies (e.g., photolysis) identify stability liabilities?
- Protocol :
- Forced degradation : Expose to UV (254 nm, 48 h) and analyze by LC-MS for quinone methide formation .
- Stabilizers : Add antioxidants (BHT, 0.01% w/v) or light-resistant packaging (amber glass) .
- Accelerated stability : 40°C/75% RH for 6 months to correlate degradation with bioactivity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
